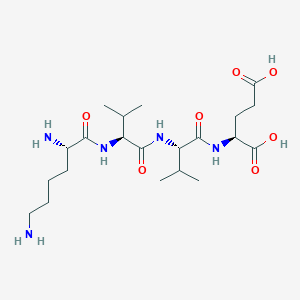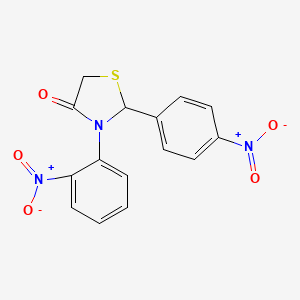![molecular formula C15H7F3N2O2 B14234431 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- CAS No. 250337-44-1](/img/structure/B14234431.png)
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- is a synthetic compound belonging to the quinolinedione family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of the trifluorophenyl group at the 6-position enhances its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5,8-quinolinedione with 2,3,4-trifluoroaniline in the presence of a catalyst such as cerium chloride (CeCl3) or nickel chloride (NiCl2) in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: 5,8-Quinolinedione derivatives can undergo oxidation reactions, often leading to the formation of quinone-imine structures.
Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.
Substitution: The amino group at the 6-position can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit enhanced or modified biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and pathways critical for cell survival.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mécanisme D'action
The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of key enzymes and pathways . For instance, these compounds can inhibit NAD(P)H-quinone oxidoreductase 1, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells. The trifluorophenyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Streptonigrin: Another quinolinedione derivative with potent anticancer activity.
Lavendamycin: Known for its antibacterial and anticancer properties.
OQ1 and OQ21: Quinolinedione derivatives with anti-inflammatory effects.
Uniqueness: 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- stands out due to the presence of the trifluorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
250337-44-1 |
|---|---|
Formule moléculaire |
C15H7F3N2O2 |
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
6-(2,3,4-trifluoroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7F3N2O2/c16-8-3-4-9(13(18)12(8)17)20-10-6-11(21)14-7(15(10)22)2-1-5-19-14/h1-6,20H |
Clé InChI |
HYGBVUFJCSUWMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(C2=O)NC3=C(C(=C(C=C3)F)F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-](/img/structure/B14234350.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
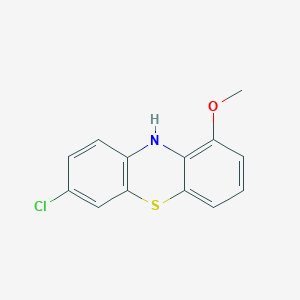
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
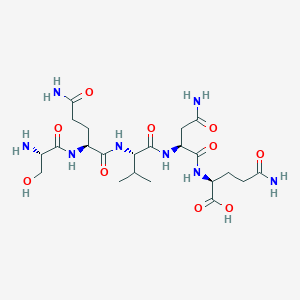
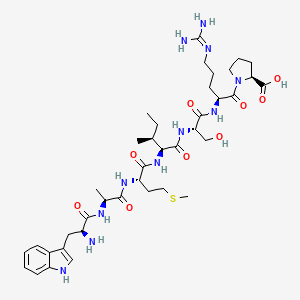
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)


